molecular formula C19H16N4OS B2712646 5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole CAS No. 1111965-90-2

5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No.: B2712646
CAS No.: 1111965-90-2
M. Wt: 348.42
InChI Key: CKWBPVKRGLHNNH-UHFFFAOYSA-N
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Description

5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Oxadiazole Ring Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the imidazole ring, depending on the reagents used.

    Substitution: The aromatic rings (phenyl and tolyl) can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its pharmacological properties, such as increasing its bioavailability or reducing toxicity.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the field of agrochemicals as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole depends on its specific application. For example, if used as an antimicrobial agent, it may disrupt cell membrane integrity or interfere with essential enzymatic processes in microorganisms. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a chlorophenyl group instead of a tolyl group.

Uniqueness

The uniqueness of 5-(((1-phenyl-1H-imidazol-2-yl)thio)methyl)-3-(m-tolyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and oxadiazole rings, along with the thioether linkage, makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-methylphenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-14-6-5-7-15(12-14)18-21-17(24-22-18)13-25-19-20-10-11-23(19)16-8-3-2-4-9-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWBPVKRGLHNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC=CN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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